

Application Notes and Protocols for CJC-1295 Dosing in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) designed with enhanced pharmacokinetic properties.[1][2] It functions by binding to GHRH receptors in the anterior pituitary gland, stimulating the synthesis and pulsatile release of endogenous growth hormone (GH).[3][4] This mechanism preserves the natural physiological rhythms of GH secretion, which is a distinct advantage over direct administration of exogenous GH.[3] **CJC-1295** is available in two primary forms for research:

- CJC-1295 without DAC (Drug Affinity Complex): Also known as Modified GRF (1-29), this version has a half-life of approximately 30 minutes, promoting a short, pulsatile release of GH that mimics natural patterns.[2]
- CJC-1295 with DAC: The addition of the Drug Affinity Complex allows the peptide to bind covalently to plasma albumin, significantly extending its half-life to about 6-8 days.[1][2] This results in a more sustained elevation of GH and Insulin-like Growth Factor 1 (IGF-1) levels. [1][5]

These application notes provide summaries of dosing information from preclinical studies, detailed protocols for reconstitution and administration, and an overview of the associated signaling pathway.



Data Presentation

The following tables summarize quantitative data for the use of **CJC-1295** in a research setting.

Table 1: Dosing Regimens for CJC-1295 in Animal Studies

Animal Model	CJC- 1295 Variant	Dose	Adminis tration Route	Frequen cy	Study Duratio n	Outcom e	Referen ce
GHRH Knocko ut (GHRHK O) Mouse	CJC- 1295 (unspec ified, likely with DAC due to infreque nt dosing)	2 μ g/mous e	Subcuta neous (SC)	Once daily (every 24h)	5 weeks	Normali zed body weight and length.	[6]
GHRH Knockout (GHRHK O) Mouse	CJC- 1295 (unspecifi ed, likely with DAC)	2 μ g/mouse	Subcutan eous (SC)	Every 48h	5 weeks	Increase d body weight and length vs. placebo, but not full normaliz ation.	[6]

| GHRH Knockout (GHRHKO) Mouse | **CJC-1295** (unspecified, likely with DAC) | 2 μ g/mouse | Subcutaneous (SC) | Every 72h | 5 weeks | Increased body weight and length vs. placebo, but less effective than 24h or 48h. [6] |

Table 2: Reconstitution and Storage Parameters



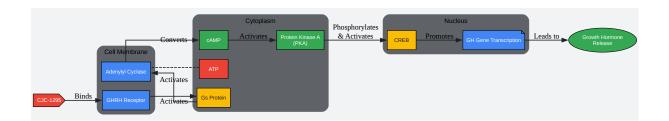
Parameter	Lyophilized Powder	Reconstituted Solution	
Diluent	N/A	Bacteriostatic Water (0.9% Benzyl Alcohol)	
Typical Concentration	N/A	1-2 mg/mL[7][8]	
Long-Term Storage	-20°C (up to 3-4 years)[9]	-20°C (up to 3-4 months, aliquoted to avoid freeze-thaw cycles)[9]	
Short-Term Storage	2-8°C (up to 2 years)[9]	2-8°C (up to 30 days)[9]	
Room Temp. Storage	Stable for several weeks (e.g., during shipping)[9]	Not Recommended	

| Handling Notes | Protect from light. | Do not shake or vigorously agitate. Swirl gently to dissolve.[7][10] |

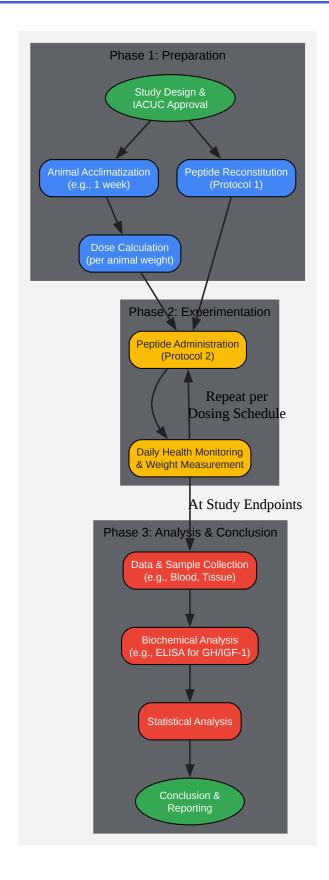
Signaling Pathway

CJC-1295 acts as an agonist at the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a G-protein-coupled receptor (GPCR) located on somatotroph cells in the anterior pituitary. [11] Binding of CJC-1295 to the GHRH-R initiates a downstream signaling cascade primarily through the Gs alpha subunit.[11] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the CREB (cAMP response element-binding) transcription factor.[12] Activated CREB translocates to the nucleus and binds to the promoter regions of genes responsible for GH synthesis and somatotroph proliferation, ultimately leading to increased GH secretion.[12]









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